6-Bromo-4-chloro-3-(difluoromethyl)quinoline
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Description
“6-Bromo-4-chloro-3-(difluoromethyl)quinoline” is a compound that incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif . It is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .
Synthesis Analysis
The compound was synthesized by a one-step protocol. The corresponding 3-(difluoromethyl)aniline and 6-bromo-4-chloroquinoline were mixed and refluxed for 16 hours followed by the addition of Hünig’s base .Molecular Structure Analysis
The small molecule crystal structure (of the HCl salt) was solved, which uncovered that the difluoromethyl group was disordered within the packing arrangement and also a 126.08 (7)° out of plane character between the respective ring systems within the molecule .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis
The empirical formula of the compound is C10H4BrClF3N . It has an average mass of 242.500 Da and a monoisotopic mass of 240.929382 Da .Mechanism of Action
Future Directions
There is an urgent need to develop highly selective compounds to open up the field into new indications beyond oncology . The 4-anilino-quin(az)oline scaffold shown is one of a number of hinge binders that have been shown to modulate kinome promiscuity, from broad spectrum to clinical narrow spectrum . This kinome profile is primarily driven by the electronics and substitution patterns of the pendant arms of the hinge binding scaffold .
Properties
IUPAC Name |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF2N/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCGOPZLCQKWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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